molecular formula C15H13F3N2O2 B7534477 N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide

N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B7534477
M. Wt: 310.27 g/mol
InChI Key: KYOASXQPGIYCAP-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is an organic compound that features a pyridine ring, a trifluoromethyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves the following steps:

    Formation of the Phenoxyacetamide Moiety: This can be achieved by reacting 3-(trifluoromethyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[3-(trifluoromethyl)phenoxy]acetyl chloride.

    Coupling with Pyridine Derivative: The acetyl chloride intermediate is then reacted with pyridin-2-ylmethanamine in the presence of a base like sodium carbonate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or phenoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyridine ring can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)-2-phenoxyacetamide: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-(pyridin-2-ylmethyl)-2-[4-(trifluoromethyl)phenoxy]acetamide: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.

Uniqueness

N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to the presence of the trifluoromethyl group at the 3-position of the phenoxy ring. This structural feature can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c16-15(17,18)11-4-3-6-13(8-11)22-10-14(21)20-9-12-5-1-2-7-19-12/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOASXQPGIYCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)COC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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